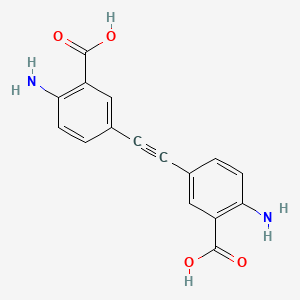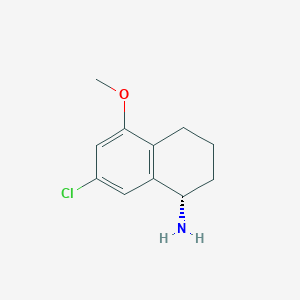
5,5'-(Ethyne-1,2-diyl)bis(2-aminobenzoicacid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’-(Ethyne-1,2-diyl)bis(2-aminobenzoic acid) is an organic compound characterized by the presence of two aminobenzoic acid moieties connected via an ethyne (acetylene) linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Ethyne-1,2-diyl)bis(2-aminobenzoic acid) typically involves the coupling of two 2-aminobenzoic acid molecules via an ethyne linkage. One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which employs palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5,5’-(Ethyne-1,2-diyl)bis(2-aminobenzoic acid) can undergo various types of chemical reactions, including:
Oxidation: The ethyne linkage can be oxidized to form diketone derivatives.
Reduction: The compound can be reduced to form ethane-linked derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.
Major Products
Oxidation: Diketone derivatives.
Reduction: Ethane-linked derivatives.
Substitution: Halogenated aminobenzoic acid derivatives.
科学研究应用
5,5’-(Ethyne-1,2-diyl)bis(2-aminobenzoic acid) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and coordination polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 5,5’-(Ethyne-1,2-diyl)bis(2-aminobenzoic acid) depends on its application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. The ethyne linkage provides rigidity, while the amino groups offer sites for coordination. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions.
相似化合物的比较
Similar Compounds
5,5’-(Ethane-1,2-diyl)bis(2-aminobenzoic acid): Similar structure but with an ethane linkage instead of an ethyne linkage.
5,5’-(Methane-1,2-diyl)bis(2-aminobenzoic acid): Contains a methane linkage, offering different flexibility and reactivity.
Uniqueness
5,5’-(Ethyne-1,2-diyl)bis(2-aminobenzoic acid) is unique due to its ethyne linkage, which imparts rigidity and planarity to the molecule
属性
分子式 |
C16H12N2O4 |
|---|---|
分子量 |
296.28 g/mol |
IUPAC 名称 |
2-amino-5-[2-(4-amino-3-carboxyphenyl)ethynyl]benzoic acid |
InChI |
InChI=1S/C16H12N2O4/c17-13-5-3-9(7-11(13)15(19)20)1-2-10-4-6-14(18)12(8-10)16(21)22/h3-8H,17-18H2,(H,19,20)(H,21,22) |
InChI 键 |
NDHHROBHIHVIDW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C#CC2=CC(=C(C=C2)N)C(=O)O)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclopentyl-4-piperidinyl)oxy]-1-methyl-](/img/structure/B13126982.png)
![7-(3-(Trifluoromethyl)benzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13126999.png)






![3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-1,2,3-benzotriazin-4(3h)-one](/img/structure/B13127039.png)

![tert-butyl (1R,4R)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13127058.png)
